2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide
Description
Structural Elucidation
IUPAC Nomenclature and Systematic Identification
The systematic name follows IUPAC guidelines, denoting the parent acetohydrazide chain substituted at position 2 with a 1,3-benzothiazol-2-ylsulfanyl group and at position N' with an (E)-3-hydroxybenzylidene moiety. The molecular formula is C₁₆H₁₃N₃O₂S₂ , with an average molecular mass of 343.419 g/mol and a monoisotopic mass of 343.044919 g/mol. The (E)-configuration at the hydrazone double bond is confirmed by NOESY NMR and single-crystal XRD.
Table 1: Molecular identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide |
| CAS Registry Number | 322413-48-9 |
| Molecular Formula | C₁₆H₁₃N₃O₂S₂ |
| Molecular Weight | 343.419 g/mol |
Spectroscopic Characterization
Infrared (IR) Spectral Analysis
The IR spectrum exhibits critical absorptions at:
- 3427 cm⁻¹ : N-H stretching of the hydrazide group
- 1692 cm⁻¹ : C=O stretching of the acetohydrazide moiety
- 1580 cm⁻¹ : C=N stretching from the benzothiazole ring
- 1245 cm⁻¹ : C-O phenolic stretching of the 3-hydroxyphenyl group
The absence of S-H stretching above 2500 cm⁻¹ confirms thioether bond formation.
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (400 MHz, DMSO-d₆):
- δ 10.52 (s, 1H) : Hydrazide NH proton
- δ 9.95 (s, 1H) : Phenolic OH proton
- δ 8.07–7.15 (m, 7H) : Aromatic protons from benzothiazole and hydroxyphenyl groups
- δ 3.95 (s, 2H) : CH₂ group adjacent to sulfanyl
¹³C NMR:
- δ 169.8 ppm : Carbonyl carbon (C=O)
- δ 161.2 ppm : Imine carbon (C=N)
- δ 118–155 ppm : Aromatic carbons
UV-Vis Absorption Profiling
The electronic spectrum in ethanol shows:
Crystallographic Studies
Single-Crystal X-ray Diffraction Analysis
Crystals grown from ethanol/water (3:1) belong to the monoclinic system (P2₁/m space group) with unit cell parameters:
Table 2: Crystallographic data
| Parameter | Value |
|---|---|
| a (Å) | 10.8030(8) |
| b (Å) | 6.6115(8) |
| c (Å) | 12.1264(12) |
| β (°) | 101.124(8) |
| Volume (ų) | 849.9(3) |
| Z | 2 |
| Density (g/cm³) | 1.937 |
The molecular structure (Fig. 1) reveals:
- Planar benzothiazole ring (r.m.s. deviation = 0.012 Å)
- Dihedral angle of 40.71° between benzothiazole and hydroxyphenyl planes
- Intramolecular N-H⋯O hydrogen bond (2.12 Å)
Hirshfeld Surface Analysis
Hirshfeld surfaces quantify intermolecular contacts:
- H⋯H : 55.3% contribution (van der Waals interactions)
- H⋯O/O⋯H : 30.8% (hydrogen bonding)
- N⋯H/H⋯N : 9.2% (hydrazide-thiazole interactions)
The fingerprint plot (Fig. 2) shows sharp spikes at dₑ + dᵢ ≈ 2.4 Å, characteristic of O-H⋯N hydrogen bonds.
Properties
Molecular Formula |
C16H13N3O2S2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13N3O2S2/c20-12-5-3-4-11(8-12)9-17-19-15(21)10-22-16-18-13-6-1-2-7-14(13)23-16/h1-9,20H,10H2,(H,19,21)/b17-9+ |
InChI Key |
KORZRFCTBCNNOG-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC(=CC=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with a suitable thiol reagent.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the intermediate compound with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the hydrazide derivative with 3-hydroxybenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrazide moiety to corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in anhydrous solvents.
Substitution: Various nucleophiles like alkyl halides, aryl halides; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential as an anticancer and antimicrobial agent.
Comparison with Similar Compounds
Substituent Variations in Benzothiazole Derivatives
Key Observations :
Comparison with Benzimidazole and Benzimidazolium Analogs
Key Observations :
- Benzimidazole vs. Benzothiazole : Benzimidazoles (e.g., ) often exhibit stronger enzyme inhibition due to nitrogen-rich aromatic systems, while benzothiazoles may offer better metabolic stability .
- Fluorinated Derivatives : The 4-fluorophenyl analog in shows potent antimicrobial activity, suggesting that halogenation could enhance the target compound’s bioactivity if modified similarly.
Key Observations :
- The target compound’s synthesis follows a standard hydrazone formation protocol, comparable to indole and purine derivatives .
- Higher yields (e.g., 76% in ) are achieved with electron-deficient aldehydes, while sterically hindered substrates may reduce efficiency.
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, based on various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C17H15N3O3S2
- SMILES : COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2
The compound features a benzothiazole moiety, which is often associated with diverse biological activities due to its ability to interact with various biological targets.
Antimicrobial Activity
Several studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance:
- A related study on benzothiazole derivatives showed effective antibacterial and antifungal activities against various strains, with minimal inhibitory concentrations (MICs) ranging from 0.12 to 0.98 µg/mL for selected compounds .
- The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively studied:
- In vitro assays demonstrated selective cytotoxicity of certain derivatives against tumorigenic cell lines while sparing normal cells. For example, derivatives showed an EC50 value as low as 28 ng/mL against specific cancer cell lines .
- Compounds similar to the one have been implicated in inhibiting key signaling pathways involved in cancer progression, such as the Raf-1 pathway .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of benzothiazole derivatives:
- Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses .
- The anti-inflammatory effects were observed in models of endotoxin-induced inflammation, suggesting potential therapeutic applications in chronic inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of benzothiazole derivatives, including hydrazones. The results indicated that some derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria.
- Antitumor Activity : In a comparative study, several hydrazone derivatives were tested against various cancer cell lines. The compound exhibited significant cytotoxic effects, particularly against breast and gastric cancer cells.
- Mechanistic Insights : Fluorescence microscopy and electron microscopy studies revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.
Data Summary Table
Q & A
Q. What are the optimized synthetic routes for 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
Hydrazide Formation : Reacting 2-(1,3-benzothiazol-2-ylsulfanyl)acetate with hydrazine hydrate under reflux in ethanol (4–6 hours) to form the hydrazide intermediate .
Condensation : The hydrazide reacts with 3-hydroxybenzaldehyde via solvent-free reductive amination, using NaBH4 and boric acid as catalysts, ground in a mortar for 15–30 minutes .
- Critical Parameters :
- Temperature : Reflux (~80°C for ethanol).
- pH : Neutral to slightly acidic conditions.
- Purification : Column chromatography (silica gel, chloroform:methanol 7:3) or recrystallization (ethanol/water) .
- Table 1 : Synthesis Optimization
| Step | Reagents | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Hydrazide Formation | Hydrazine hydrate, EtOH | 4 | 75–85 | >95% |
| Condensation | 3-Hydroxybenzaldehyde, NaBH4 | 0.5 | 60–70 | >90% |
Q. Which spectroscopic and analytical techniques are most reliable for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Confirms the (E)-configuration of the hydrazone bond (δ 8.5–9.0 ppm for NH and imine proton) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 387.08) .
- FT-IR : Identifies key functional groups (C=N stretch ~1600 cm⁻¹, O-H stretch ~3400 cm⁻¹) .
- X-ray Crystallography : Resolves 3D conformation (if crystals are obtainable) .
- TLC Monitoring : Chloroform:methanol (7:3) for reaction progress .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory results) may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) .
- Structural Analogues : Compare activity of derivatives with varying substituents (e.g., 3-hydroxyphenyl vs. 4-fluorophenyl) .
- Table 2 : Comparative Bioactivity
| Substituent | Bioactivity (IC50/µM) | Target Organism/Cell Line | Reference |
|---|---|---|---|
| 3-Hydroxyphenyl | 12.5 (Antibacterial) | E. coli MTCC 4351 | |
| 3-Chlorophenyl | 8.7 (Anticancer) | HeLa cells |
- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like DNA gyrase or COX-2 .
Q. What strategies are effective for designing analogs with improved pharmacokinetics?
- Methodological Answer :
- SAR Studies : Modify the benzothiazole or hydrazone moieties to enhance solubility or stability:
- Benzothiazole Substitution : Introduce electron-withdrawing groups (e.g., -Cl, -F) to increase metabolic stability .
- Hydrazone Tuning : Replace 3-hydroxyphenyl with 4-diethylaminophenyl for enhanced blood-brain barrier penetration .
- In Silico Modeling : Predict logP (lipophilicity) and pKa using tools like MarvinSketch or SwissADME .
- Table 3 : Pharmacokinetic Optimization
| Analog | logP | Solubility (mg/mL) | Half-life (h) |
|---|---|---|---|
| Parent Compound | 2.8 | 0.12 | 3.5 |
| 4-Fluorophenyl | 3.1 | 0.08 | 4.2 |
| 4-Methoxyphenyl | 2.5 | 0.25 | 5.0 |
Q. How can researchers validate the proposed mechanism of action involving enzyme inhibition?
- Methodological Answer :
- Enzyme Assays : Directly test inhibition of targets (e.g., acetylcholinesterase or β-lactamase) using spectrophotometric methods .
- Proteomics : Perform LC-MS/MS to identify binding partners in cell lysates .
- Mutagenesis Studies : Engineer enzyme mutants (e.g., S70A in β-lactamase) to confirm binding site interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
